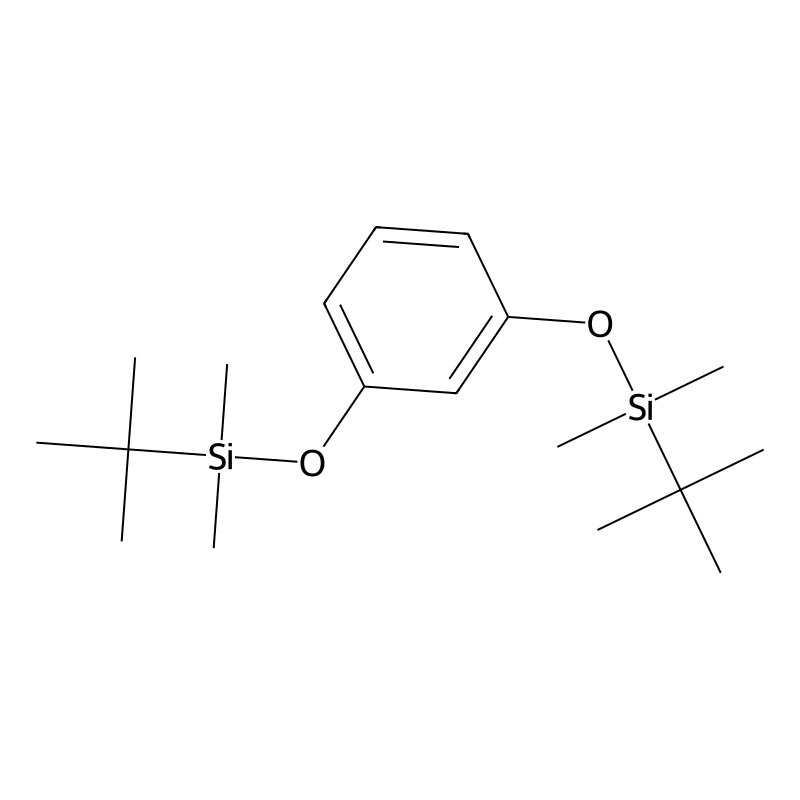

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 120951-86-2), commonly known as resorcinol bis(TBS) ether, is a highly lipophilic, sterically encumbered protected diol used extensively in complex organic synthesis. With a molecular formula of C18H34O2Si2 and a molecular weight of 338.63 g/mol, this compound transforms the highly polar, oxidation-prone resorcinol core into a stable, organic-soluble precursor [1]. Unlike standard methyl or acetate ethers, the bulky tert-butyldimethylsilyl (TBS) groups provide exceptional stability against strong bases, Grignard reagents, and oxidants, while enabling orthogonal deprotection under mild, neutral fluoride conditions. This makes it an indispensable intermediate for total synthesis, organometallic methodology, and the manufacturing of advanced active pharmaceutical ingredients (APIs) where the resorcinol motif must survive harsh multi-step reaction sequences [2].

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-.

- [2] Stereoselective Syntheses of the 2-Isopropenyl-2,3-dihydrobenzofuran Nucleus: Potential Chiral Building Blocks for the Syntheses of Tremetone, Hydroxytremetone, and Rotenone. The Journal of Organic Chemistry, 2007, 72, 10, 3741-3749.

Substituting 1,3-bis(TBS)benzene with unprotected resorcinol, 1,3-dimethoxybenzene, or 1,3-bis(MOM)benzene fundamentally alters reaction trajectories and process viability. Unprotected resorcinol contains highly acidic phenolic protons that immediately quench organometallic reagents (e.g., n-BuLi) and is highly susceptible to oxidative degradation during transition-metal catalysis [1]. While small ethers like 1,3-dimethoxybenzene or 1,3-bis(MOM)benzene solve the acidity issue, they fail in regiocontrol: their minimal steric bulk and strong oxygen coordination direct lithiation almost exclusively to the C2 position [2]. Furthermore, methyl ethers require extremely harsh Lewis acids (like BBr3) for deprotection, which routinely destroy complex or acid-sensitive molecular frameworks. Procurement of the bis-TBS ether is therefore mandatory when a synthesis requires C4-selective functionalization, survival through strongly basic conditions, and late-stage, non-acidic deprotection.

References

- [1] National Center for Biotechnology Information. PubChem Compound Summary for Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-.

- [2] Stereoselective Syntheses of the 2-Isopropenyl-2,3-dihydrobenzofuran Nucleus: Potential Chiral Building Blocks for the Syntheses of Tremetone, Hydroxytremetone, and Rotenone. The Journal of Organic Chemistry, 2007, 72, 10, 3741-3749.

Steric Control of Regioselectivity in Directed Ortho Metalation (DoM)

In directed ortho metalation workflows, the choice of protecting group dictates the site of functionalization. 1,3-Bis(methoxymethoxy)benzene (MOM ether) and 1,3-dimethoxybenzene strongly direct lithiation to the C2 position due to synergistic coordination of the two oxygen atoms. In contrast, the massive steric bulk of the two TBS groups in 1,3-bis(TBS)benzene physically blocks the C2 position, forcing metalation and subsequent electrophilic trapping to occur at the C4/C6 positions [1]. This complete inversion of regioselectivity is a primary driver for procuring the TBS derivative when C4-substituted resorcinol architectures are required.

| Evidence Dimension | Regioselectivity of Lithiation (n-BuLi) |

| Target Compound Data | Steric bulk completely suppresses C2-metalation, forcing >95% regioselectivity to the C4/C6 positions. |

| Comparator Or Baseline | 1,3-Bis(MOM)benzene and 1,3-dimethoxybenzene (yield >90% C2-functionalized products). |

| Quantified Difference | Complete inversion of regiocontrol from C2 (MOM/Me) to C4 (TBS). |

| Conditions | n-BuLi in ethereal solvents at 0 °C to -78 °C. |

Allows buyers to selectively build complex structures at the 4-position of the resorcinol core without unwanted 2-position byproducts.

Orthogonal Deprotection and Functional Group Tolerance

A critical procurement factor for protecting groups is the mildness of their removal. Methyl ethers of resorcinol require harsh Lewis acids (e.g., BBr3 at -78 °C to RT) for cleavage, which frequently degrades sensitive functional groups such as esters, acetals, or delicate stereocenters. MOM ethers require strong Brønsted acids. The bis-TBS ether, however, is cleaved quantitatively using fluoride sources like tetrabutylammonium fluoride (TBAF) at room temperature and neutral pH [1]. This orthogonal deprotection strategy preserves the integrity of the target molecule during late-stage synthesis.

| Evidence Dimension | Deprotection Conditions and Yield |

| Target Compound Data | Quantitative deprotection (>95% yield) using TBAF at neutral pH and room temperature. |

| Comparator Or Baseline | 1,3-Dimethoxybenzene (requires BBr3 at -78 °C, causing degradation of acid-sensitive groups). |

| Quantified Difference | Eliminates the need for harsh Lewis acids, preventing target degradation during late-stage synthesis. |

| Conditions | TBAF in THF, Room Temperature. |

Crucial for late-stage deprotection in complex manufacturing where the target molecule cannot survive BBr3 or HCl.

Chemical Stability Against Strong Bases and Nucleophiles

For multi-step syntheses involving Grignard reagents, lithium aluminum hydride (LiAlH4), or strong bases (LDA, n-BuLi), the protecting group must remain intact. Resorcinol diacetate is immediately cleaved by nucleophiles, and unprotected resorcinol quenches basic reagents. 1,3-Bis(TBS)benzene exhibits near-perfect stability under these harsh conditions, allowing the resorcinol core to be carried through complex organometallic cascades without premature deprotection or side reactions [1].

| Evidence Dimension | Stability to Nucleophiles and Strong Bases |

| Target Compound Data | Complete stability (>99% retention) in the presence of strong bases (n-BuLi) and nucleophiles. |

| Comparator Or Baseline | Resorcinol diacetate (>95% cleavage) and unprotected resorcinol (quenches >2 equivalents of reagent). |

| Quantified Difference | 100% preservation of the protecting group under strongly basic/nucleophilic conditions compared to ester or unprotected baselines. |

| Conditions | Exposure to n-BuLi, Grignards, or LiAlH4 in ethereal solvents. |

Enables the use of this building block in complex cross-coupling and nucleophilic addition sequences without yield loss.

Precursor for C4-Functionalized Resorcinol Derivatives

Because the bulky TBS groups block the C2 position, this compound is a highly effective starting material for synthesizing C4-substituted resorcinols via directed metalation or electrophilic aromatic substitution. It is heavily procured for workflows where 1,3-dimethoxybenzene would incorrectly yield C2-substituted byproducts [1].

Late-Stage Deprotection in Natural Product Synthesis

In the total synthesis of complex polyphenols, flavonoids, or macrolides containing a resorcinol core, the bis-TBS ether is chosen to allow final-step deprotection using TBAF. This avoids the use of BBr3 or strong acids, ensuring that delicate stereocenters and acid-sensitive functional groups remain intact [1].

Transition-Metal Catalyzed Cross-Couplings

During Suzuki-Miyaura or Stille cross-couplings, unprotected resorcinol can poison palladium catalysts or undergo oxidative degradation. Procurement of the bis-TBS ether provides a highly lipophilic, oxidation-resistant substrate that maximizes coupling yields and simplifies organic-phase workups and chromatographic purification [1].

Dates

Explore Compound Types